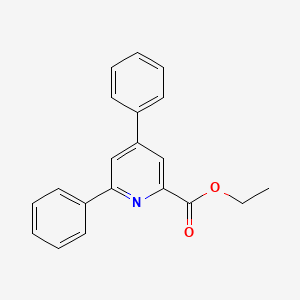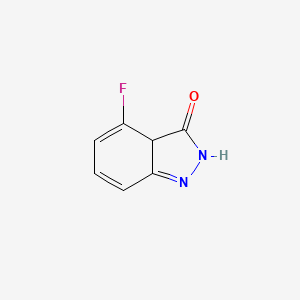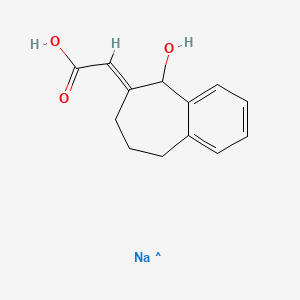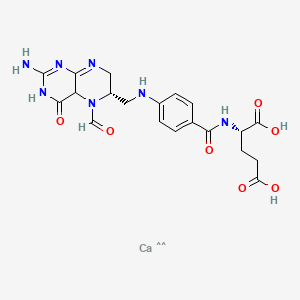
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with carboxylic acid and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester typically involves the esterification of 2-Pyridinecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-Pyridinecarboxylic acid+EthanolCatalyst2-Pyridinecarboxylic acid, ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarboxylic acid: A simpler analog without the phenyl groups.
4,6-Diphenyl-2-pyridinecarboxylic acid: Similar structure but without the ethyl ester group.
Ethyl 2-pyridinecarboxylate: Lacks the phenyl substitutions.
Uniqueness
2-Pyridinecarboxylic acid, 4,6-diphenyl-, ethyl ester is unique due to the presence of both phenyl groups and the ethyl ester, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
80560-56-1 |
|---|---|
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
ethyl 4,6-diphenylpyridine-2-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)19-14-17(15-9-5-3-6-10-15)13-18(21-19)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI-Schlüssel |
PMKBAPDBJNEBOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12353009.png)
![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)
![tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12353019.png)

![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)







